molecular formula C14H17FN2O2 B2385128 N-(1-cyanopropyl)-4-(3-fluorophenoxy)butanamide CAS No. 1311728-75-2

N-(1-cyanopropyl)-4-(3-fluorophenoxy)butanamide

Cat. No.: B2385128
CAS No.: 1311728-75-2
M. Wt: 264.3
InChI Key: MBZMUBRORXOCGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyanopropyl)-4-(3-fluorophenoxy)butanamide, also known as FUB-APINACA, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in research. FUB-APINACA is a potent agonist of the cannabinoid receptors, which are involved in various physiological processes in the body.

Scientific Research Applications

N-(1-cyanopropyl)-4-(3-fluorophenoxy)butanamide has been used in various scientific research studies to investigate the effects of cannabinoids on the body. It has been shown to have high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, appetite, mood, and immune function. This compound has also been used to study the effects of synthetic cannabinoids on the brain and behavior.

Mechanism of Action

N-(1-cyanopropyl)-4-(3-fluorophenoxy)butanamide acts as a potent agonist of the CB1 and CB2 receptors in the body. It binds to these receptors and activates them, leading to various physiological effects. The CB1 receptor is primarily found in the brain and is involved in the regulation of pain, mood, and appetite. The CB2 receptor is primarily found in immune cells and is involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the release of dopamine in the brain, leading to feelings of pleasure and reward. It has also been shown to decrease the release of GABA, a neurotransmitter that inhibits brain activity. This leads to increased brain activity and altered behavior. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

N-(1-cyanopropyl)-4-(3-fluorophenoxy)butanamide has several advantages for lab experiments. It is a potent agonist of the CB1 and CB2 receptors, which makes it useful for studying the effects of cannabinoids on the body. It is also relatively easy to synthesize and purify, which makes it accessible for research purposes. However, there are also limitations to the use of this compound in lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural cannabinoids in the body. It is also a relatively new compound, and its long-term effects on the body are not yet fully understood.

Future Directions

There are several future directions for research on N-(1-cyanopropyl)-4-(3-fluorophenoxy)butanamide. One area of research is the development of new synthetic cannabinoids with improved pharmacological properties. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on the body. This may involve studying the effects of chronic exposure to synthetic cannabinoids on brain function, behavior, and immune function. Additionally, this compound may have potential therapeutic applications in the treatment of various conditions, such as pain, inflammation, and mood disorders. Further research is needed to explore these potential applications.
Conclusion:
In conclusion, this compound is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in research. It is a potent agonist of the CB1 and CB2 receptors and has been used to study the effects of cannabinoids on the body. This compound has various biochemical and physiological effects on the body, and it may have potential therapeutic applications in the treatment of various conditions. Further research is needed to explore these potential applications and to understand the long-term effects of synthetic cannabinoids on the body.

Synthesis Methods

The synthesis of N-(1-cyanopropyl)-4-(3-fluorophenoxy)butanamide involves the reaction of 4-(3-fluorophenoxy)butanoic acid with 1-cyanopropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). The resulting product is then purified using column chromatography or recrystallization.

Properties

IUPAC Name

N-(1-cyanopropyl)-4-(3-fluorophenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2/c1-2-12(10-16)17-14(18)7-4-8-19-13-6-3-5-11(15)9-13/h3,5-6,9,12H,2,4,7-8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZMUBRORXOCGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)CCCOC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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